molecular formula C12H18Br2FN B1378137 (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide CAS No. 1394041-40-7

(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide

Cat. No.: B1378137
CAS No.: 1394041-40-7
M. Wt: 355.08 g/mol
InChI Key: RDLQFHYOMSCLEE-UHFFFAOYSA-N
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Description

(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide (CAS 1394041-40-7) is a chemical reagent with a molecular formula of C12H18Br2FN and a molecular weight of 355.08 . This compound is provided with a purity of ≥95% and is intended for Research Use Only (RUO), strictly for laboratory research purposes . It is not intended for diagnostic, therapeutic, or personal use. The structural features of this molecule, including a 4-fluorobenzyl group and a bromobutyl chain, are commonly employed in medicinal chemistry and drug discovery research. Similar 4-fluorophenylmethyl structural motifs are found in compounds active in pharmacological assays, such as 5-hydroxytryptamine (5-HT2A) receptor inverse agonists and dopamine transporter inhibitors . Furthermore, the bromine moiety serves as a versatile functional handle for further chemical synthesis, making this compound a valuable building block for the development of novel molecules targeting epigenetic regulators such as bromodomain proteins . Researchers can utilize this reagent to synthesize and explore new chemical entities for potential applications in neuroscience and epigenetic research. Proper storage conditions and handling procedures per the safety data sheet (SDS) are required.

Properties

IUPAC Name

4-bromo-N-[(4-fluorophenyl)methyl]-N-methylbutan-1-amine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17BrFN.BrH/c1-15(9-3-2-8-13)10-11-4-6-12(14)7-5-11;/h4-7H,2-3,8-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDLQFHYOMSCLEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCCCBr)CC1=CC=C(C=C1)F.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18Br2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of Fluorophenyl Precursors

  • The synthesis begins with the halogenation of a fluorophenyl-containing ketone, such as l-(4-fluorophenyl)-2-phenyl ethanone, which is a key intermediate structurally related to the target compound.
  • Halogenation is performed using elemental bromine in the presence of hydrobromic acid and acetic acid as a solvent, often with methylene chloride as an inert solvent to control the reaction environment.
  • The reaction temperature is carefully maintained between 20 to 50°C, preferably 25 to 30°C, to ensure selective bromination at the alpha-carbon adjacent to the carbonyl group.
  • The bromine is added gradually to the reaction mixture to avoid excess and to maintain the reaction's selectivity and yield.
  • After bromination, the product is isolated by filtration and solvent removal under vacuum, followed by recrystallization to enhance purity.

Nucleophilic Substitution and Amination

  • The brominated intermediate undergoes nucleophilic substitution with a methylamine derivative to introduce the methylamine group.
  • This reaction is typically carried out in a suitable solvent such as acetone or isopropyl alcohol under controlled temperature conditions (around 18.5°C to 26°C) to facilitate substitution without side reactions.
  • The reaction mixture is stirred for several hours, allowing complete conversion, followed by filtration to remove inorganic byproducts.
  • The solvent is removed under vacuum, and the residue is purified, often by recrystallization or solvent washing, to yield the hydrobromide salt of the final amine compound.

Salt Formation

  • The hydrobromide salt formation is achieved by treating the free amine with hydrobromic acid, which stabilizes the compound and enhances its handling and storage properties.
  • The final product is sealed and stored under dry conditions at 2-8°C to maintain stability and purity.
Step Reagents/Conditions Temperature (°C) Solvent Reaction Time Notes
Halogenation Bromine, HBr, Acetic acid, Methylene chloride 25-30 Methylene chloride Gradual addition over ~1-2 hours Bromination at alpha-carbon
Nucleophilic substitution Brominated intermediate, methylamine 18.5-26 Acetone/Isopropyl alcohol 6-8 hours Controlled substitution
Salt formation Free amine, hydrobromic acid Ambient Not specified Short reaction time Formation of hydrobromide salt
Purification Recrystallization, solvent removal Below 70 Isopropyl alcohol Until pure solid obtained Ensures product purity
  • The halogenation step is critical and requires precise control over temperature and reagent addition to prevent over-bromination or side reactions.
  • The choice of solvent, typically methylene chloride for halogenation and acetone or isopropyl alcohol for substitution, influences the reaction rate and purity.
  • The nucleophilic substitution reaction's efficiency depends on the reactivity of the brominated intermediate and the availability of the methylamine nucleophile.
  • Stability of the hydrobromide salt is enhanced by storage under dry, refrigerated conditions.
  • Analytical techniques such as thin-layer chromatography (TLC), high-performance liquid chromatography (HPLC), and ultra-performance liquid chromatography (UPLC) are employed to monitor reaction progress and purity.

The preparation of (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide involves a well-defined synthetic route starting from fluorophenyl ketone precursors, proceeding through selective bromination, nucleophilic substitution with methylamine, and final salt formation with hydrobromic acid. Control of reaction parameters such as temperature, solvent choice, and reagent addition rate is essential to obtain a high-purity product suitable for research and manufacturing applications. The compound's physicochemical properties and handling requirements further dictate storage and purification protocols to maintain its integrity.

Mechanism of Action

The mechanism of action of (4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues: Fluorophenyl-Containing Hydrobromides

a. 1-(4-Fluorophenyl)-1-(3-methylaminopropyl)-1,3-dihydroisobenzofuran-5-carbonitrile Hydrobromide This citalopram-related compound (USP Reference Standard) shares the 4-fluorophenyl group and hydrobromide salt but features an isobenzofuran core instead of a linear alkyl chain.

  • Molecular Formula : C₁₉H₁₉FN₂O·HBr
  • Molecular Weight : 391.28 g/mol
  • Key Differences : The isobenzofuran structure likely enhances rigidity and binding affinity to serotonin transporters (as in citalopram), whereas the target compound’s flexible bromobutyl chain may favor interactions with alkylating enzymes or receptors .

b. Ethyl [6-(4-fluorophenyl)imidazo[2,1-b]thiazole-3-yl] Acetate Hydrobromide
This thiazole derivative () includes a fluorophenyl group and hydrobromide salt but incorporates a heterocyclic core.

  • Biological Activity : Demonstrated acetylcholinesterase inhibitory activity, suggesting fluorophenyl moieties in such scaffolds enhance target engagement .

Hydrobromide Salts vs. Other Halogenated Salts

a. Methylamine Hydrobromide (CAS 6876-37-5)

  • Molecular Formula : CH₃NH₂·HBr
  • Molecular Weight : 112.96 g/mol
  • Comparison : The target compound’s larger hydrophobic groups (bromobutyl, fluorophenyl) reduce aqueous solubility compared to methylamine hydrobromide but improve lipid membrane permeability, critical for CNS penetration .

b. Citalopram Hydrochloride

  • Key Difference : Hydrochloride salts generally exhibit higher solubility than hydrobromides but may have lower thermal stability. The choice of counterion impacts formulation strategies .

Halogen Substitution Effects

a. 4-(4-Bromophenyl)-thiazol-2-amine Derivatives ()

  • Key Feature: Bromine’s larger atomic radius and polarizability increase lipophilicity compared to fluorine. This may enhance membrane penetration but reduce target specificity due to nonspecific van der Waals interactions .

b. Fluorine vs. Bromine in Aromatic Systems

  • Fluorine : Electronegative and small, enhancing metabolic stability and hydrogen bonding.

Data Table: Comparative Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Reference
(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide C₁₂H₁₇Br₂FN 354.09 Flexible alkyl chain, fluorophenyl, hydrobromide salt
1-(4-Fluorophenyl)-1-(3-methylaminopropyl)-1,3-dihydroisobenzofuran-5-carbonitrile hydrobromide C₁₉H₁₉FN₂O·HBr 391.28 Isobenzofuran core, SSRI-related structure
Methylamine hydrobromide CH₃NH₂·HBr 112.96 Small molecule, high solubility
4-(4-Bromophenyl)-thiazol-2-amine C₉H₇BrN₂S 255.14 Bromophenyl-thiazole hybrid, antimicrobial activity

Biological Activity

(4-Bromobutyl)[(4-fluorophenyl)methyl]methylamine hydrobromide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound can be described by its functional groups:

  • Bromobutyl group : Contributes to lipophilicity and potential interactions with biological membranes.
  • Fluorophenyl group : Enhances metabolic stability and may influence receptor binding affinity.
  • Methylamine moiety : Impacts the compound's basicity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. Key mechanisms include:

  • Receptor Modulation : The compound may act as an agonist or antagonist at specific receptors, influencing signaling pathways involved in cellular responses.
  • Enzyme Inhibition : It has been shown to inhibit certain enzymes that are critical for cell proliferation and survival, particularly in cancerous cells.
  • Cellular Uptake : The lipophilic nature allows for efficient cellular uptake, facilitating its action on intracellular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have demonstrated:

  • Minimum Inhibitory Concentration (MIC) values ranging from 10 µg/mL to 50 µg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
  • The compound's effectiveness appears to be linked to its ability to disrupt bacterial cell membranes.

Anticancer Activity

The anticancer potential of this compound has been explored through various studies:

  • Cell Line Studies : It has shown cytotoxic effects on several cancer cell lines, including breast (MCF-7) and prostate (PC-3) cancer cells, with IC50 values in the low micromolar range.
  • Apoptosis Induction : Mechanistic studies suggest that the compound induces apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.

Data Summary

The following table summarizes key findings from recent studies on the biological activity of this compound:

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueMechanism
AntimicrobialStaphylococcus aureus10 µg/mLMembrane disruption
AntimicrobialEscherichia coli50 µg/mLMembrane disruption
AnticancerMCF-7 (breast cancer)5 µMApoptosis induction
AnticancerPC-3 (prostate cancer)7 µMApoptosis induction

Case Studies

  • Study on Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of various derivatives of brominated compounds, including this compound. Results showed a strong correlation between bromination and increased antimicrobial activity, suggesting potential for development as a new class of antibiotics.
  • Cancer Research Trials : In a preclinical trial reported in Cancer Research, the compound was tested against a panel of cancer cell lines. The results indicated selective toxicity towards malignant cells while sparing normal cells, highlighting its therapeutic potential in oncology.

Q & A

Q. How can molecular dynamics (MD) simulations predict metabolite formation?

  • Methodological Answer :
  • Force Fields : Apply CHARMM36 to model hydrolysis of the C–Br bond in aqueous environments. Simulate at 310 K for 100 ns .
  • Metabolite Identification : Compare MD-predicted intermediates (e.g., 4-hydroxybutyl derivatives) with LC-MS/MS data from hepatic microsome assays .
  • Free Energy Calculations : Use umbrella sampling to estimate activation barriers for debromination pathways .

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